molecular formula C17H13Cl3F3NO B3009084 3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine CAS No. 338416-07-2

3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine

Cat. No.: B3009084
CAS No.: 338416-07-2
M. Wt: 410.64
InChI Key: ADUBDCGORLEBBW-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at positions 2, 3, and 3. Key structural elements include:

  • 3-Chloro group: Enhances electrophilicity and influences binding interactions.
  • 5-Trifluoromethyl group: Increases lipophilicity and metabolic stability.
  • 2-Substituent: A benzyl group linked to a 4-[(2,2-dichlorocyclopropyl)methoxy]phenyl moiety. The dichlorocyclopropyl group introduces steric bulk and electronic effects due to its strained cyclopropane ring and electron-withdrawing chlorine atoms.

Properties

IUPAC Name

3-chloro-2-[[4-[(2,2-dichlorocyclopropyl)methoxy]phenyl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3F3NO/c18-14-6-11(17(21,22)23)8-24-15(14)5-10-1-3-13(4-2-10)25-9-12-7-16(12,19)20/h1-4,6,8,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUBDCGORLEBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Industrial production methods often rely on these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the trifluoromethyl group and the cyclopropyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application, whether in agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with analogs from , and 13:

Compound ID/Name Key Substituents Melting Point (°C) Yield (%) Lipophilicity (Predicted logP)
Target Compound 2-[(4-(2,2-Dichlorocyclopropylmethoxy)phenyl)methyl] Not reported Not given ~4.2 (estimated)
7e () 2-(3-Nitro-4-(4-trifluoromethoxybenzyloxy)phenyl) 122.1–124.8 71.8 ~3.8
7f () 2-(4-(4-Trifluoromethoxybenzyloxy)-3-trifluoromethylphenyl) 73.3–75.1 40.8 ~4.5
6a () 2-(4-((Difluoromethoxy-pyrazolyl)methylthio)phenyl) Not reported 72.1 ~3.9
3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine () 2-(4-Nitrophenethyl) Not reported Not given ~3.1

Key Observations :

  • Melting Points : The target compound’s dichlorocyclopropyl group may reduce crystallinity compared to 7e (high melting point due to nitro group) but increase it relative to 7f (lower melting point with trifluoromethyl) .
  • Synthetic Yields : Yields for analogs vary widely (40.8–91.5%), suggesting that introducing the dichlorocyclopropyl group may require optimized synthetic routes .
Herbicidal Activity ()

Pyrazole derivatives like 6a and 7a exhibit herbicidal activity, with sulfonyl/sulfide linkages critical for target binding.

Antimicrobial Screening ()

While the target compound’s antimicrobial data are unavailable, analogs with trifluoromethyl and chloro substituents (e.g., 7j in ) show moderate activity. The dichlorocyclopropyl group could enhance interactions with microbial enzymes due to its electronegativity .

Biological Activity

3-Chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine is a synthetic compound with potential applications in pharmaceuticals and agriculture. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a phenyl group that contains a dichlorocyclopropyl moiety. Its molecular formula is C17H15ClF3NC_{17}H_{15}ClF_3N, and it has a molecular weight of approximately 357.76 g/mol.

Research indicates that this compound may interact with various biological pathways. Its trifluoromethyl and chlorinated groups suggest potential interactions with enzymes involved in metabolic processes. The presence of the pyridine ring allows for possible binding to receptors or enzymes, influencing biological responses.

Toxicological Profile

The toxicological data available for similar compounds indicate that halogenated pyridines often exhibit moderate toxicity. For example, 3-chloro-5-(trifluoromethyl)pyridine has been noted to cause skin irritation and is harmful if ingested . The specific effects of the compound on human health remain to be fully elucidated, necessitating further studies.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies on 2-chloro-5-(trifluoromethyl)pyridine showed inhibition of CYP1A2 and CYP2D6, suggesting that 3-chloro-2-({4-[(2,2-dichlorocyclopropyl)methoxy]phenyl}methyl)-5-(trifluoromethyl)pyridine may exhibit similar inhibitory effects .

Data Tables

PropertyValue
Molecular FormulaC17H15ClF3NC_{17}H_{15}ClF_3N
Molecular Weight357.76 g/mol
Toxicity ClassificationHarmful if swallowed
Skin IrritationCauses skin irritation
CYP InhibitionCYP1A2, CYP2D6

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